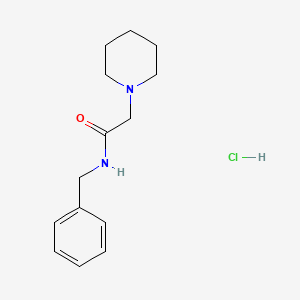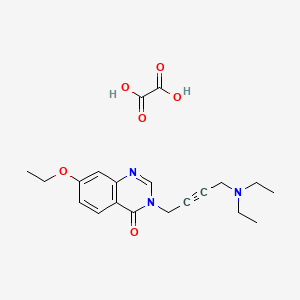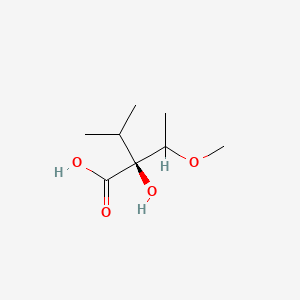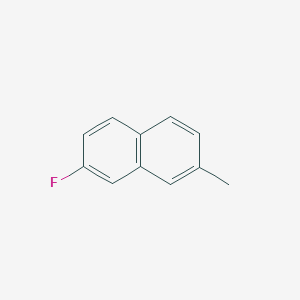![molecular formula C8H9ClO3 B13747873 Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid CAS No. 62696-50-8](/img/structure/B13747873.png)
Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exo-2-chloro-5-oxo-bicyclo[221]heptane-syn-7-carboxylic acid is a chemical compound with the molecular formula C8H8ClO3 It is a bicyclic compound featuring a chlorine atom, a ketone group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid exerts its effects depends on its interaction with molecular targets. The chlorine atom and ketone group can participate in various chemical interactions, such as hydrogen bonding or covalent bonding with enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and used in the synthesis of natural products.
2-Chloronorbornane: Shares a similar bicyclic structure but lacks the ketone and carboxylic acid groups.
Uniqueness
Exo-2-chloro-5-oxo-bicyclo[221]heptane-syn-7-carboxylic acid is unique due to the presence of both a chlorine atom and a ketone group within its bicyclic structure
Eigenschaften
CAS-Nummer |
62696-50-8 |
|---|---|
Molekularformel |
C8H9ClO3 |
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
2-chloro-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid |
InChI |
InChI=1S/C8H9ClO3/c9-5-1-4-6(10)2-3(5)7(4)8(11)12/h3-5,7H,1-2H2,(H,11,12) |
InChI-Schlüssel |
GITMDXBNYPOUCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(C1Cl)CC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)






![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)






